2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid
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Overview
Description
2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound features a triazine ring substituted with an amino group, a chlorine atom, and an aminoacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid typically involves the nucleophilic substitution of cyanuric chlorideThe reaction conditions often involve the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by other nucleophiles, such as amines or alkoxides.
Condensation Reactions: The amino groups can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alkoxides, and bases such as sodium carbonate are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of acid or base catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Products: Various substituted triazines depending on the nucleophile used.
Condensation Products: Imines or Schiff bases formed from the reaction with aldehydes or ketones.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the triazine ring allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones: Similar structure but with different substituents, leading to varied chemical and biological properties.
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide: Contains additional functional groups, enhancing its anticancer activity.
Uniqueness
2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid is unique due to its specific combination of amino, chlorine, and aminoacetic acid substituents. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2/c6-3-9-4(7)11-5(10-3)8-1-2(12)13/h1H2,(H,12,13)(H3,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOAWWJSOKLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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